

Application Notes & Protocols: Extraction and Purification of Andrimid from Bacterial Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Andrimid*

Cat. No.: *B1212256*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Andrimid is a potent, broad-spectrum antibiotic with a unique mode of action, targeting the acetyl-CoA carboxylase (ACC) enzyme, a critical component in bacterial fatty acid biosynthesis. [1][2] This makes it a promising candidate for combating multidrug-resistant bacteria. [3] Initially isolated from an intracellular bacterial symbiont of the brown planthopper, **andrimid** has since been found to be produced by a variety of marine and terrestrial bacteria, including species of *Vibrio*, *Pantoea*, *Serratia*, and *Pseudomonas*. [1][4] These application notes provide a detailed protocol for the extraction and purification of **andrimid** from bacterial cultures, intended for research and drug development purposes.

I. Quantitative Data Summary

The following table summarizes key quantitative data related to **andrimid** production and activity, compiled from various studies.

Parameter	Value	Bacterial Strain	Reference
Optimized Yield	140.3 ± 1.28 mg/L	Erwinia persicina BST187	[1]
Minimal Inhibitory Concentration (MIC)	80 µM	Photobacterium galathea	[5]
Minimal Inhibitory Concentration (MIC)	32 µM	Burkholderia thailandensis mall- lacZ	[5]
IC ₅₀ (vs. E. coli CT A ₂ D ₂)	12 nM	In vitro assay	[6]
IC ₅₀ (vs. hybrid A ₂ T ₂)	500 nM	In vitro assay	[6]

II. Experimental Protocols

This section details the methodologies for the cultivation of **andrimid**-producing bacteria, followed by the extraction and purification of the antibiotic.

A. Bacterial Culture and Fermentation

This protocol is based on optimized fermentation conditions for enhanced **andrimid** production.

Materials:

- **Andrimid**-producing bacterial strain (e.g., Erwinia persicina BST187, Vibrio coralliilyticus)
- Fermentation Medium (per liter):
 - Trisodium citrate dihydrate: 30 g
 - Beef extract: 17.1 g
 - MgCl₂·6H₂O: 100 mM
- Inoculation loop or sterile glycerol stock of the bacterial strain

- Shaking incubator
- Spectrophotometer

Protocol:

- Prepare the Fermentation Medium: Dissolve the components in deionized water and adjust the initial pH to 7.0. Sterilize by autoclaving.
- Inoculation: Inoculate the sterile fermentation medium with a single colony or a specific volume from a seed culture to achieve a 1% inoculation amount.
- Incubation: Incubate the culture at a controlled temperature, for instance, 25°C, with aeration (e.g., shaking at 200 rpm) for the optimal fermentation time.^{[5][7]} For high-yield production with *Erwinia persicina* BST187, a fermentation time of 18 hours has been reported to increase yield significantly.^[3]
- Monitor Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

B. **Andrimid** Extraction

This protocol describes a liquid-liquid extraction method to isolate crude **andrimid** from the bacterial culture.

Materials:

- Bacterial culture from the fermentation step
- Ethyl acetate (EtOAc)
- Separatory funnel
- Rotary evaporator

Protocol:

- Harvesting: After the incubation period, harvest the entire bacterial culture.

- **Solvent Extraction:** Transfer the culture to a large separatory funnel. Add an equal volume of ethyl acetate (1:1 v/v).^[5]
- **Mixing and Separation:** Shake the mixture vigorously for several minutes to ensure thorough mixing. Allow the phases to separate. The organic phase (top layer) will contain the **andrimid**.
- **Collection:** Carefully collect the upper ethyl acetate layer.
- **Drying:** Dry the collected organic phase using a rotary evaporator to remove the ethyl acetate, resulting in a dried crude extract.

C. **Andrimid** Purification

This two-step purification protocol utilizes flash chromatography followed by high-performance liquid chromatography (HPLC) to obtain pure **andrimid**.

1. Flash Chromatography (Initial Purification)

Materials:

- Dried crude extract from the extraction step
- Flash chromatography system
- C18 flash column
- Solvents: Milli-Q water and Methanol (MeOH)

Protocol:

- **Sample Preparation:** Re-dissolve the dried crude extract in a minimal amount of methanol.
- **Column Equilibration:** Equilibrate the C18 flash column with 10% methanol in Milli-Q water.
- **Loading:** Load the re-dissolved extract onto the column.

- Elution: Elute the sample using a linear gradient of methanol in Milli-Q water, starting from 10% and ending at 100% methanol over 60 minutes.[5]
- Fraction Collection: Collect fractions throughout the gradient elution.
- Analysis: Analyze the fractions for the presence of **andrimid** using a suitable method, such as thin-layer chromatography (TLC) or a bioassay. Pool the fractions containing **andrimid**.

2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

- **Andrimid**-containing fractions from flash chromatography
- HPLC system with a UV detector
- C18 HPLC column (e.g., Kinetex C18)
- Solvents: Milli-Q water with 50 ppm trifluoroacetic acid (TFA) and Acetonitrile (ACN) with 50 ppm TFA

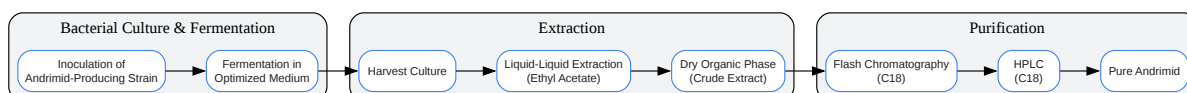
Protocol:

- Sample Preparation: Dry the pooled fractions from the flash chromatography step and re-dissolve the residue in a small volume of the initial mobile phase.
- Column Equilibration: Equilibrate the C18 HPLC column with the starting mobile phase conditions.
- Injection: Inject the sample onto the HPLC column.
- Elution: Purify the **andrimid** using a linear gradient of acetonitrile in Milli-Q water (both containing 50 ppm TFA).[5]
- Detection and Collection: Monitor the elution profile at a suitable wavelength (e.g., 297 nm) and collect the peak corresponding to **andrimid**. [1]

- Purity Confirmation: Assess the purity of the collected **andrimid** using analytical HPLC and confirm its identity via mass spectrometry.

III. Visualizations

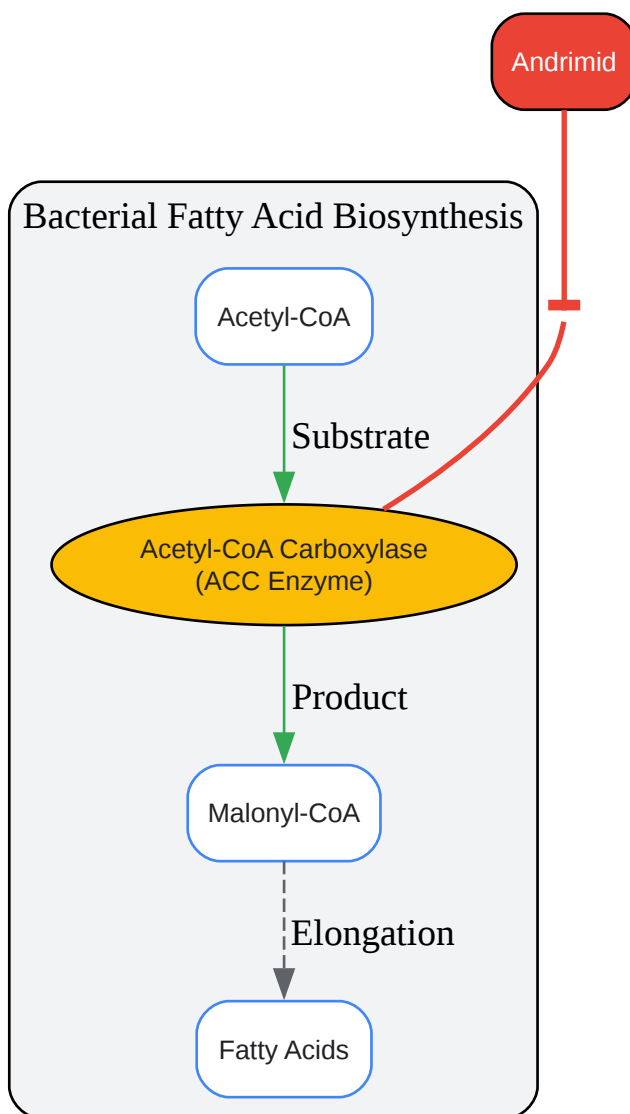
A. Experimental Workflow for **Andrimid** Extraction and Purification



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Caption: Workflow for **Andrimid** Extraction and Purification.

B. Mechanism of Action: Inhibition of Fatty Acid Biosynthesis



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Caption: **Andrimid** inhibits the ACC enzyme in bacteria.

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References

- 1. researchgate.net [researchgate.net]

- 2. A Biosynthetic Gene Cluster for the Acetyl-CoA Carboxylase Inhibitor Andrimid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theacademic.com [theacademic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | The Antibiotic Andrimid Produced by *Vibrio coralliilyticus* Increases Expression of Biosynthetic Gene Clusters and Antibiotic Production in *Photobacterium galathea* [frontiersin.org]
- 6. Andrimid producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of the acetyl-CoA carboxylase-inhibiting antibiotic, andrimid in *Serratia* is regulated by Hfq and the LysR-type transcriptional regulator, AdmX - PMC [pmc.ncbi.nlm.nih.gov]
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